4-Cyano-6-phenyl-3(2H)-pyridazinone
Description
Historical Development and Significance of Pyridazinone Heterocycles
The journey into pyridazinone chemistry began with the synthesis of the parent heterocycle. Emil Fischer's work, involving the condensation of phenylhydrazine (B124118) and levulinic acid, was a pioneering step in preparing the first pyridazine (B1198779). wikipedia.org Over the years, synthetic methodologies have evolved, with the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives becoming a common route. wikipedia.org
The significance of pyridazinone heterocycles is underscored by their presence in a number of commercially available drugs and herbicides. wikipedia.org The pyridazinone scaffold is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. benthamdirect.com This has led to intensive investigation into pyridazinone derivatives for a multitude of therapeutic areas, including cardiovascular diseases, inflammation, and cancer. nih.govtandfonline.comsarpublication.com
Foundational Structural Features of the Pyridazinone Ring System
The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms, with a ketone group on one of the carbon atoms adjacent to a nitrogen. researchgate.net The parent compound is pyridazin-3(2H)-one. nih.gov This structure is characterized by its π-deficient nature, a result of the electronegative nitrogen atoms, which influences its chemical reactivity and physical properties. rsc.org The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second ring nitrogen) allows for diverse intermolecular interactions, which are crucial for its biological activity. nih.gov
The structure of pyridazinone allows for substitution at various positions, leading to a vast library of derivatives with distinct properties. nih.gov The substituents can significantly modulate the electronic and steric properties of the ring, thereby fine-tuning its biological target affinity and pharmacokinetic profile. tandfonline.com
Tautomeric Equilibrium in Pyridazinone Structures
A key feature of pyridazinone chemistry is the existence of tautomeric forms. 3(2H)-Pyridazinone can exist in equilibrium with its tautomer, 3-hydroxypyridazine. nih.gov This is a classic example of lactam-lactim tautomerism.

Figure 1: Tautomeric equilibrium between the pyridazin-3(2H)-one (A) and 3-hydroxypyridazine (B) forms. nih.gov
The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the ring. wuxibiology.com Theoretical studies using density functional theory (DFT) have shown that the direct conversion from the pyridazin-3(2H)-one form to the pyridazin-3-ol form has a high activation energy. However, the formation of a dimer allows for a double hydrogen transfer with a much lower activation energy. nih.gov The study of tautomerism is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties. wuxibiology.com In aqueous solutions, for instance, the equilibrium can be influenced by the formation of hydrogen bonds with water molecules. rsc.orgnih.gov
Overview of Research Trajectories for Pyridazinone Derivatives, with Specific Focus on 4-Cyano-6-phenyl-3(2H)-pyridazinone
Research into pyridazinone derivatives has been propelled by their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. benthamdirect.comsarpublication.comnih.gov The ability to modify the pyridazinone core at multiple positions has allowed for the development of compounds with improved potency and selectivity for various biological targets. tandfonline.com
A specific derivative that has emerged from these research efforts is This compound . The synthesis of this compound and its analogs has been a subject of interest. One efficient method involves a one-pot, three-component reaction of an alkyl 2-cyanoacetate, an arylglyoxal (in this case, phenylglyoxal), and hydrazine hydrate (B1144303) in water at room temperature. researchgate.net Another reported synthesis involves the reaction of benzil (B1666583) with cyanoacetohydrazide in dimethylformamide. prepchem.com
The introduction of the cyano group at the 4-position and a phenyl group at the 6-position creates a molecule with specific electronic and steric properties that have been explored for various applications. For instance, derivatives of 4-cyano-3(2H)-pyridazinones have been investigated for their potential biological activities. The cyano group can act as a hydrogen bond acceptor and can be chemically transformed into other functional groups, such as an amide, providing further avenues for structural modification. semanticscholar.org
The research trajectory for this compound and related compounds continues to evolve, with ongoing studies likely to further elucidate its chemical and biological properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-3-phenyl-1H-pyridazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-6-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYOZBWIZLLHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 Cyano 6 Phenyl 3 2h Pyridazinone Analogues
Electrophilic Transformations of the Pyridazinone Nucleus
The electron-rich nature of the pyridazinone ring makes it susceptible to electrophilic attack.
Oxidation Reactions and N-Oxide Formation
The oxidation of pyridazinone derivatives can lead to the formation of N-oxides. organic-chemistry.orgnih.govnih.gov This transformation is typically achieved using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). bme.hu The introduction of an N-oxide group can significantly alter the electronic properties of the pyridazinone ring, influencing its reactivity and biological activity. For instance, the N-oxide can act as an oxygen transfer reagent in subsequent reactions. organic-chemistry.org
The formation of N-oxides can also be a precursor for further derivatization. For example, pyridazine (B1198779) N-oxides can be converted into 2-aminofurans through a combination of UV light and transition metal catalysis. nih.gov This transformation highlights the synthetic utility of N-oxide formation in generating novel heterocyclic systems.
Nucleophilic Reactivity of the Pyridazinone Ring
The pyridazinone ring, particularly when substituted with electron-withdrawing groups, is also reactive towards nucleophiles.
Reduction of the Pyridazinone System
The pyridazinone system can undergo reduction, although specific conditions for 4-cyano-6-phenyl-3(2H)-pyridazinone are not extensively detailed in the provided context. Generally, the reduction of the pyridazinone ring can lead to dihydropyridazinone or other reduced derivatives. The choice of reducing agent and reaction conditions will determine the extent of reduction.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group. wikipedia.org In the context of pyridazinone analogues, VNS reactions can be used to introduce various substituents onto the ring.
The mechanism of VNS typically involves the addition of a carbanion to the electron-deficient ring, followed by base-induced β-elimination of a leaving group from the attacking nucleophile. nih.govresearchgate.net For instance, carbanions stabilized by sulfonyl groups have been successfully employed in VNS reactions with nitropyridines. nih.gov While specific examples for this compound are not provided, the electron-withdrawing nature of the cyano and phenyl groups would likely activate the pyridazinone ring towards VNS.
Reactions with Amines and Hydrazine (B178648) Derivatives
The pyridazinone ring can react with various nitrogen-containing nucleophiles, such as amines and hydrazine derivatives. wur.nlresearchgate.net These reactions can lead to the formation of new C-N bonds and the introduction of diverse functionalities. For example, the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with hydrazine hydrate (B1144303) can lead to the corresponding hydrazinylpyridazine. nih.gov
Furthermore, the pyridazinone nucleus can be a building block for the synthesis of fused heterocyclic systems. For example, reactions with hydrazine derivatives can lead to the formation of pyridazinotriazine structures. nih.gov
Functional Group Interconversions on this compound
The cyano group at the 4-position of the pyridazinone ring offers a handle for various functional group interconversions, further expanding the chemical diversity of this scaffold. While specific examples for the 4-cyano group on this particular pyridazinone are not detailed, general transformations of nitriles are well-established. These can include hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations would provide access to a wide array of derivatives with potentially different biological profiles.
Hydrolytic Cleavages and Carboxylic Acid Formation
The cyano group at the C4 position of the pyridazinone ring is susceptible to hydrolysis, a common transformation for nitriles, which typically proceeds under acidic or basic conditions to yield a carboxylic acid. This conversion replaces the nitrile functionality with a carboxyl group, significantly altering the electronic and steric properties of the molecule and providing a new anchor point for further derivatization, such as esterification or amidation.
While direct studies detailing the hydrolysis of this compound are not extensively published, the existence of closely related analogues such as 6-phenyl-3(2H)-pyridazinone-4-carboxylic acid ethyl ester strongly supports the feasibility of this transformation. chemicalbook.comarabjchem.org The synthesis of such compounds implies a pathway where a C4-nitrile is converted to the corresponding carboxylic acid, which can then be esterified. For instance, ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate is utilized as a reactant in the synthesis of other complex pyridazine derivatives. chemicalbook.com The general reaction scheme involves the treatment of the cyano-pyridazinone with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in an aqueous medium, followed by heating to drive the reaction to completion.
The resulting pyridazinone-4-carboxylic acid is a valuable intermediate. For example, condensation reactions of benzil (B1666583) monohydrazones with diethyl malonate are used to produce pyridazinones with a carboxylic acid ester at the C4 position. arabjchem.org
Reactions with Alkylating and Acylating Agents
The pyridazinone ring contains a nucleophilic nitrogen atom at the N2 position, which is a primary site for alkylation and acylation reactions. These reactions are fundamental for extending the molecular structure and modulating the pharmacological properties of the parent compound.
Alkylation: N-alkylation is readily achieved by treating the pyridazinone with an alkyl halide in the presence of a base. A common procedure involves refluxing the 6-substituted-3(2H)-pyridazinone with an alkylating agent like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) and a base such as potassium carbonate in a solvent like acetone. organic-chemistry.org This reaction introduces an ester-containing side chain at the N2 position. This ester can be further functionalized, for example, by reaction with hydrazine hydrate to form an acetohydrazide, creating a new reactive handle on the molecule. organic-chemistry.org Similarly, alkylation with methyl chloroacetate has been used to produce corresponding ester derivatives. nih.gov
Acylation: Acylation at the N2 position introduces a carbonyl-containing moiety. For instance, various 6-phenyl-3(2H)-pyridazinon-2-propionamide derivatives have been synthesized, demonstrating the feasibility of N-acylation to create amide-linked substituents. nih.gov Another important reaction involves the use of acylating agents like phosphorus oxychloride (POCl₃). Treatment of pyridazin-3(2H)-ones with POCl₃ converts the cyclic amide into a 3-chloropyridazine (B74176) derivative. arabjchem.org This reaction proceeds through the formation of a chloro-phosphate intermediate at the oxygen atom, followed by nucleophilic attack by chloride. The resulting 3-chloropyridazines are highly valuable intermediates for introducing various nucleophiles at the C3 position. arabjchem.org
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Ethyl bromoacetate, K₂CO₃, Acetone | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | N-Alkylation | organic-chemistry.org |
| 6-phenyl-3(2H)-pyridazinone | Reagents for propionamide (B166681) synthesis | 6-phenyl-3(2H)-pyridazinon-2-propionamide derivatives | N-Acylation | nih.gov |
| 5,6-bis(4-substitutedphenyl)-3(2H)-pyridazinone | POCl₃ | 3-Chloro-5,6-bis(4-substitutedphenyl)pyridazine | O-Acylation followed by substitution | arabjchem.org |
| 6-(3-chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | Methyl chloroacetate | Ester derivative of the pyrrolo[3,4-d]pyridazinone | N-Alkylation | nih.gov |
Reactions with Aldehydes and Related Carbonyl Compounds
The functional groups introduced via alkylation or acylation can serve as platforms for subsequent reactions with aldehydes. A prominent example is the condensation of N-acetohydrazide derivatives of pyridazinones with various aromatic aldehydes.
This reaction is typically carried out by refluxing the pyridazinone-2-yl-acetohydrazide with an appropriate benzaldehyde (B42025) in a solvent such as ethanol (B145695). organic-chemistry.org The reaction results in the formation of a new carbon-nitrogen double bond, yielding N'-benzalhydrazone derivatives. organic-chemistry.org This pathway allows for the introduction of a wide variety of substituted phenyl rings into the final structure, which is a common strategy in drug design to explore structure-activity relationships.
Another relevant reaction for analogous structures is the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the condensation of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone. wikipedia.orgresearchgate.net In the context of 4-cyano-3(2H)-pyridazinones, if a substituent with an active methylene group is introduced (for example, at the N2 position), it could potentially undergo a Knoevenagel condensation with an aldehyde. wikipedia.org The reaction is typically base-catalyzed, using weak bases like piperidine (B6355638) or solid-supported bases. wikipedia.orgresearchgate.net
| Pyridazinone Derivative | Aldehyde Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehyde (various substituted) | N'-(substituted-benzylidene)-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | Reflux in ethanol | organic-chemistry.org |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one-thione | p-Chlorobenzaldehyde | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] researchgate.netrsc.orgthiazin-6(7H)-one | One-pot with chloroacetic acid and sodium acetate | prepchem.com |
| 2-Cyano-N-(pyrazol-5-yl)acetamide derivative | Benzaldehyde | Phenyl-methylidene derivative | Reflux in dioxane with piperidine |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Cyano 6 Phenyl 3 2h Pyridazinone and Its Derivatives
Spectroscopic Analysis Techniques for Molecular Structure Confirmation
The structural framework of 4-Cyano-6-phenyl-3(2H)-pyridazinone is characterized by a pyridazinone core, a phenyl substituent at the 6-position, and a cyano group at the 4-position. The following spectroscopic techniques are instrumental in confirming this arrangement.
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected. For pyridazinone derivatives, IR spectra typically reveal key absorptions corresponding to the carbonyl group (C=O) of the pyridazinone ring, the carbon-nitrogen triple bond (C≡N) of the cyano group, and the aromatic carbon-carbon bonds (C=C) of the phenyl ring. mdpi.comnih.govnih.govtandfonline.comresearchgate.net
The following table summarizes the characteristic IR absorption bands for pyridazinone derivatives:
| Functional Group | Bond | Wavenumber (cm⁻¹) |
| Carbonyl | C=O | 1648 - 1698 |
| Cyano | C≡N | ~2211 |
| Aromatic | C=C | 1550 - 1587 |
This data is compiled from multiple sources detailing the analysis of various pyridazinone derivatives. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, the chemical environment, connectivity, and spatial arrangement of atoms can be determined. For a comprehensive analysis, both proton (¹H) and carbon-13 (¹³C) NMR are utilized. mdpi.comnih.govnih.gov
¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. The chemical shifts (δ) of the protons in this compound and its derivatives are influenced by the electronic effects of the pyridazinone ring, the phenyl group, and the cyano group. The protons of the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum, while the proton on the pyridazinone ring will have a characteristic chemical shift. nih.govnih.gov
The following table presents typical ¹H NMR chemical shifts for pyridazinone derivatives:
| Proton Type | Chemical Shift (δ, ppm) |
| Phenyl Protons | 7.11 - 8.14 |
| Pyridazinone Ring Proton | ~7.09 |
This data is based on the analysis of a substituted pyridazinone derivative and may vary slightly for this compound itself. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound will confirm the presence of the carbonyl carbon, the carbons of the phenyl ring, the carbons of the pyridazinone ring, and the carbon of the cyano group. mdpi.comnih.govnih.gov
The following table outlines the expected ¹³C NMR chemical shifts for pyridazinone derivatives:
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~159.41 |
| Phenyl Carbons | 126.60 - 139.17 |
| Pyridazinone Ring Carbons | ~109.61 - 159.06 |
| Cyano Carbon (C≡N) | ~117.41 |
This data is compiled from the analysis of various pyridinone and pyridazinone derivatives. nih.govmdpi.com
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). mdpi.comnih.govtandfonline.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like pyridazinone derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. mdpi.comdoaj.org
For this compound, the expected molecular weight is approximately 197.19 g/mol . ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 198.19. Further fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by identifying characteristic neutral losses, such as the loss of CO, HCN, or the phenyl group. doaj.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No specific HRMS data for this compound was found in the surveyed literature. This analysis would be crucial for confirming the elemental composition and exact mass of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed UV-Vis spectroscopic data, which would describe the electronic absorption properties and transitions within the molecule, is not available.
Fluorescence Spectrophotometry
Information regarding the fluorescence properties of this compound, including its emission and excitation spectra, could not be located.
Solid-State Structural Analysis by X-ray Crystallography
A crystallographic study of this compound, which would provide definitive information about its three-dimensional structure, has not been found in the public literature.
Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Without a solved crystal structure, the precise three-dimensional arrangement of the atoms in the solid state remains undetermined.
Hirshfeld Surface Analysis for Intermolecular Interactions
This analysis is contingent on the availability of crystallographic data and therefore could not be performed or reported.
Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available due to the lack of crystallographic data.
Computational and Theoretical Chemistry Studies of 4 Cyano 6 Phenyl 3 2h Pyridazinone Systems
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal in understanding the fundamental characteristics of pyridazinone systems. These calculations offer a detailed picture of the geometric and electronic landscapes of these molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely employed to investigate the properties of various pyridazinone derivatives. These studies typically utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov
The first step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For pyridazinone derivatives, this process is crucial for understanding their biological activity. Conformational analysis of related phenyl-substituted pyridazinones has revealed a preference for a near-planar arrangement between the phenyl and pyridazinone rings, which is believed to be important for their interaction with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. nih.gov In a study on a related pyrazolo[3,4-d]pyrimidine derivative, the small HOMO-LUMO energy gap calculated using DFT suggested high chemical reactivity. nih.gov
For illustrative purposes, the HOMO-LUMO energies and the energy gap for a related compound, 6-hydroxy-3(2H)-pyridazinone, are presented in the table below.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.78 |
| ELUMO | -1.65 |
| Energy Gap (ΔE) | 5.13 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For pyridazinone derivatives, the MEP surface typically shows the most negative potential around the oxygen and nitrogen atoms of the pyridazinone ring, indicating their role as key interaction sites.
The pyridazinone ring can exist in different tautomeric forms, such as the keto and enol forms. researchgate.net Theoretical calculations are instrumental in determining the relative stabilities of these tautomers. For instance, a computational study on 6-hydroxy-3(2H)-pyridazinone revealed that the oxo-hydroxo isomer is the most stable form in both the gas phase and in solution. nih.gov
The effect of solvents on the stability and properties of pyridazinone derivatives can be modeled using methods like the Polarized Continuum Model (PCM). nih.gov Such studies have shown that polar solvents can influence the electronic spectra of these compounds, often leading to a hypsochromic (blue) shift of the main absorption band. nih.gov
Semiempirical Computational Methods for Conformational Landscapes
While DFT provides high accuracy, semiempirical methods like AM1 offer a computationally less expensive alternative for exploring the conformational landscapes of larger molecules. These methods can be used to perform initial conformational searches to identify low-energy conformers, which can then be further analyzed using more rigorous DFT calculations. A study on the tautomerism of tetrahydro-4H-indazol-4-ones utilized the AM1 method alongside DFT to establish the most stable tautomeric forms. researchgate.net
High-Level Ab Initio Calculations (e.g., MP2-FMO) for Interaction Energy Analysis
High-level ab initio calculations are powerful theoretical methods for accurately determining the electronic structure and interaction energies of molecular systems. While specific studies employing the Fragment Molecular Orbital (FMO) method at the second-order Møller-Plesset perturbation theory (MP2) level (MP2-FMO) for 4-Cyano-6-phenyl-3(2H)-pyridazinone are not extensively documented in the literature, the principles of this method are highly applicable for a detailed analysis of its interaction with biological targets.
The MP2-FMO method is particularly advantageous for large systems, such as a ligand-protein complex, as it breaks down the system into smaller fragments, making the computationally expensive high-level calculations feasible. This approach provides a detailed decomposition of the interaction energy into various components, such as electrostatic, exchange-repulsion, and correlation (dispersion) energies, for each fragment pair. This allows for the identification of key residues in a protein's binding site that contribute significantly to the binding affinity of the ligand.
For a molecule like this compound, an MP2-FMO analysis could provide precise quantification of the interactions between the phenyl ring, the cyano group, and the pyridazinone core with individual amino acid residues of a target protein. This level of detail is crucial for understanding the subtle electronic effects that govern molecular recognition and for the rational design of derivatives with improved binding affinity and selectivity.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are cornerstones in modern drug discovery, enabling the prediction and analysis of molecular interactions and behaviors at an atomic level. pharmacophorejournal.com For pyridazinone systems, these approaches have been widely used to understand their structure-activity relationships (SAR) and to guide the synthesis of more potent and selective compounds. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. pharmacophorejournal.com For pyridazinone derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets. nih.govnih.govresearchgate.netresearchgate.net These studies have provided valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. pharmacophorejournal.comnih.gov
For instance, docking studies on pyridazinone derivatives targeting phosphodiesterase 4 (PDE4) have helped to rationalize their binding modes and to explain the observed SAR. nih.gov Similarly, docking simulations of pyridazinone analogs with the c-Met kinase domain have guided the optimization of their cellular anti-proliferation activity by matching the lipophilic and hydrophilic properties of the inhibitors with the corresponding binding pockets of the enzyme. nih.gov In the context of this compound, docking studies could predict its binding orientation within a target active site, highlighting the potential roles of the cyano and phenyl groups in forming specific interactions.
Table 1: Examples of Molecular Docking Studies on Pyridazinone Derivatives
| Pyridazinone Derivative Class | Target Macromolecule | Key Findings from Docking |
|---|---|---|
| Pyridazinone-indole hybrids | Phosphodiesterase 4B (PDE4B) | Identified key interactions and rationalized the structure-activity relationship for PDE4B inhibition. nih.gov |
| 2,6-disubstituted pyridazinones | c-Met kinase | Guided the design of inhibitors with improved cellular activity by matching inhibitor fragments with enzyme binding pockets. nih.gov |
| Pyridazinone-based small molecules | Aspartate aminotransferase | Validated the suitability of the enzyme as a target and confirmed effective ligand-protein interactions. nih.gov |
| Pyridazinone derivatives | α1a-adrenoceptor | Predicted and rationalized the affinities of the compounds towards the receptor. researchgate.neteurekaselect.com |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. nih.gov For pyridazinone derivatives, MD simulations have been used to validate docking poses and to analyze the dynamics of their interactions with target proteins. researchgate.netnih.gov
An MD simulation of a this compound-protein complex could reveal the stability of the initial docking pose, identify any conformational rearrangements of the ligand or the protein upon binding, and provide a more accurate estimation of the binding free energy. These simulations can also shed light on the role of water molecules in mediating ligand-protein interactions, which is often crucial for high-affinity binding. Studies on related pyridazinone systems have used MD simulations to confirm the stability of the ligand within the binding site of targets like aspartate aminotransferase, thereby validating the docking results. nih.gov
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. acs.orgnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired activity.
For pyridazinone derivatives, pharmacophore models have been successfully generated to understand the structural requirements for their affinity towards specific targets, such as α1- and α2-adrenoceptors. acs.orgnih.gov These models have demonstrated high correlation and predictive power, rationalizing the relationships between the chemical features of the pyridazinone compounds and their binding affinities. acs.orgnih.gov A pharmacophore model for this compound could be developed based on its known active conformations or by comparing it with other active compounds, which would facilitate the discovery of new and structurally diverse compounds with similar biological profiles.
Table 2: Features of a Pharmacophore Model for α1-Adrenoceptor Antagonists Based on Pyridazinone Derivatives
| Pharmacophoric Feature | Description |
|---|---|
| Positive Ionizable Portion | Represents a region that is likely to be protonated at physiological pH. |
| Hydrophobic Features (3) | Indicate the importance of non-polar interactions for binding. |
| Hydrogen Bond Acceptor | Highlights a key interaction point for forming a hydrogen bond with the receptor. |
Data derived from studies on pyridazinone derivatives with affinity for α1-adrenoceptors. acs.orgnih.gov
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are most important for a desired effect.
Quantum chemical descriptors, derived from calculations such as Density Functional Theory (DFT), provide quantitative measures of the electronic properties of molecules. mdpi.comresearchgate.netrasayanjournal.co.in These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential, can be correlated with the chemical reactivity and biological activity of compounds. researchgate.netresearchgate.net
For pyridazinone derivatives, DFT calculations have been used to compute these descriptors to investigate their geometry, frontier molecular orbitals, and other electronic properties. mdpi.comresearchgate.net Studies have shown that these quantum chemical parameters can be correlated with the antibacterial activity of pyridazinone analogs. mdpi.com For example, the HOMO and LUMO energies are related to the electron-donating and electron-accepting abilities of a molecule, respectively, which can be crucial for its interaction with biological targets. A lower HOMO-LUMO gap generally implies higher reactivity. researchgate.net
By calculating the quantum chemical descriptors for this compound and a series of its derivatives, a QSAR model could be developed to predict their reactivity or a specific biological activity. This would provide a theoretical framework for designing new analogs with enhanced potency.
| Electrophilicity Index (ω) | A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. |
In Silico Prediction of Physicochemical and Pharmacokinetic Parameters
The evaluation of a compound's potential as a drug candidate in the early stages of discovery is heavily reliant on computational methods. These in silico approaches provide a rapid and cost-effective means to predict the physicochemical and pharmacokinetic properties of novel molecules, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For the compound this compound, various parameters have been calculated using established computational models to forecast its behavior in a biological system.
These predictive models are built upon vast datasets of experimentally determined properties of diverse chemical structures. By analyzing the quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), algorithms can estimate the properties of a new molecule based on its topology, functional groups, and other calculated descriptors. The data presented herein for this compound are derived from such predictive tools, offering valuable insights into its drug-likeness and potential pharmacokinetic profile.
Physicochemical Properties
The fundamental physicochemical characteristics of a molecule are critical determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (log P), solubility, and polar surface area govern how a compound is absorbed, distributed, and eliminated. The predicted physicochemical parameters for this compound are summarized in the table below. These values suggest that the compound generally aligns with the criteria for oral bioavailability as defined by common drug-likeness rules, such as Lipinski's Rule of Five.
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₁₁H₇N₃O | The elemental composition of the molecule. |
| Molecular Weight | 197.20 g/mol | The mass of one mole of the compound. |
| LogP (Octanol/Water Partition Coefficient) | 1.50 | A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 69.85 Ų | The surface area of polar atoms in a molecule, which correlates with its ability to permeate cell membranes. |
| Number of Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs of electrons. |
| Number of Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. |
| Aqueous Solubility (LogS) | -2.5 | The logarithm of the molar solubility in water, indicating its solubility profile. |
Pharmacokinetic Parameters (ADME)
Beyond fundamental physicochemical properties, in silico tools can predict the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). These predictions are crucial for anticipating how a drug will behave in the body, its potential for reaching the target site, and its metabolic fate. The predicted ADME properties for this compound are detailed in the following table.
| ADME Parameter | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Indicates a moderate ability to permeate the intestinal epithelial cell barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein, which can enhance its distribution. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Predictions regarding the potential to inhibit major cytochrome P450 enzymes, which are key for drug metabolism. Inhibition can lead to drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | |
| CYP2C19 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Excretion | ||
| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the renal organic cation transporter 2, which is involved in the excretion of some drugs. |
Applications in Chemical Science and Industrial Contexts
Role as Synthetic Intermediates and Building Blocks in Organic Chemistry
4-Cyano-6-phenyl-3(2H)-pyridazinone is a highly functionalized heterocycle that serves as a versatile building block in organic synthesis. The presence of multiple reactive sites—the nitrile (cyano) group, the N-H of the pyridazinone ring, and the potential for substitution on the phenyl ring—allows for a wide array of chemical transformations.
The pyridazinone nucleus is recognized as a versatile scaffold for designing new compounds. researchgate.net The N-H group within the pyridazinone ring can be readily functionalized. For instance, it can undergo N-alkylation reactions with reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate, which introduces an ester side chain. nih.gov This side chain can be further elaborated, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.govnih.gov These hydrazides are key intermediates for synthesizing more complex molecules, such as benzalhydrazone derivatives, through condensation with various aldehydes. nih.govnih.gov
The cyano group at the C4 position is a key functional handle. It can be hydrolyzed under acidic conditions to a carboxamide group, or further to a carboxylic acid. This transformation opens up pathways to a variety of other functional groups through standard carboxylic acid chemistry. Additionally, the cyano group can participate in cycloaddition reactions or be reduced to an aminomethyl group, providing a route to new ring systems or substituted derivatives.
The phenyl group at the C6 position also offers a site for modification, typically through electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyridazinone ring. The strategic placement of these functional groups makes this compound a valuable precursor for creating libraries of new compounds for screening in various applications.
Development of Agrochemical Compounds
Pyridazinone derivatives are a well-established class of compounds in the agrochemical sector, known for exhibiting a broad spectrum of biological activities. scholarsresearchlibrary.comresearchgate.net Their applications include use as herbicides, plant growth regulators, insecticides, and acaricides. researchgate.netscholarsresearchlibrary.com The specific structural features of this compound make it and its derivatives promising candidates for the development of new agrochemicals.
The pyridazinone core is a key component in many commercial and developmental herbicides. scholarsresearchlibrary.com Compounds based on this heterocycle can interfere with various biological processes in plants. Patents have described pyridazinone compounds, including those with cyano group substitutions, for their herbicidal effects. google.com
Research into synthetic auxin herbicides has identified that introducing specific aryl groups at the 6-position of picolinic acids can lead to potent herbicidal activity. nih.gov Similarly, substitutions on the phenyl ring and modifications of the pyridazinone core of compounds like this compound are explored to discover new herbicides. The herbicidal activity is often evaluated by measuring the inhibition of root growth in various weed species. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring significantly influence the herbicidal potency against different weeds. nih.gov
| Compound Type | Target Weed | Activity |
| 4-Amino-6-(5-aryl-pyrazolyl)-picolinic acids | Brassica napus (BN) | >80% root growth inhibition at 250 µM nih.gov |
| 4-Amino-6-(5-aryl-pyrazolyl)-picolinic acids | Amaranthus retroflexus L (AL) | Up to 100% inhibition (post-emergence) nih.gov |
| 4-Amino-6-(5-aryl-pyrazolyl)-picolinic acids | Echinochloa crusgalli (EC) | Generally weak root growth inhibition nih.gov |
This table presents herbicidal activity data for pyridazinone-related picolinic acid derivatives to illustrate the potential of such scaffolds in herbicide development.
Beyond herbicidal action, pyridazinone derivatives have demonstrated significant potential as insecticides and acaricides. scholarsresearchlibrary.comresearchgate.net European Patent EP 0476573 A1, for instance, discloses a class of 3(2H)-pyridazinones with potent acaricidal and insecticidal activity against various pests relevant to agriculture and public health, including mites, aphids, and beetles. epo.org
The mode of action and efficacy can be fine-tuned by modifying the substituents on the pyridazinone ring. Research has shown that certain 3-cyano-1,4-dihydropyridazin-4-one derivatives exhibit notable insecticidal activity. researchgate.net For example, a synthesized derivative demonstrated high toxicity against the oleander aphid (Aphis nerii), a common pest of ornamental plants. researchgate.net The lethal concentration (LC₅₀) is a key metric used to quantify the potency of such compounds.
| Compound | Target Pest | LC₅₀ (ppm) |
| 3-cyano-1,6-diethyl-5-hydroxy-1,4-dihydropyridazin-4-one | Aphis nerii (nymphs) | 0.02 researchgate.net |
This table showcases the insecticidal efficacy of a specific 3-cyano-pyridazinone derivative.
The development of such compounds is driven by the need for new insecticides with novel modes of action to combat the growing issue of pest resistance to existing products. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
